N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-15(2,3)13(18)17-14-16-12-10-7-5-4-6-9(10)8-11(12)19-14/h4-7H,8H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJROJQIDYLDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 8h Indeno 1,2 D Thiazol 2 Yl Pivalamide and Its Derivatives
Strategies for Indeno[1,2-d]thiazole Core Synthesis
The formation of the tricyclic indeno[1,2-d]thiazole system is a key step in the synthesis of the target compounds. This is typically achieved through cyclocondensation reactions involving suitable indanone precursors and sulfur-containing reagents.
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems like the indeno[1,2-d]thiazole framework. researchgate.netresearchgate.net These reactions involve the joining of two or more molecules to form a ring structure, often with the elimination of a small molecule such as water. In the context of indeno[1,2-d]thiazole synthesis, this typically involves the reaction of an α-functionalized indanone with a sulfur-containing nucleophile. researchgate.net The efficiency and yield of these reactions can be influenced by factors such as the nature of the leaving group on the indanone, the choice of solvent, and the reaction temperature.
A common approach involves the reaction of an α-haloketone with a thioamide, a classic method known as the Hantzsch thiazole (B1198619) synthesis. bepls.comorganic-chemistry.org This method has been adapted for the synthesis of the indeno[1,2-d]thiazole core. For instance, the reaction of 2-bromo-1-indanone (B167726) with thiourea (B124793) leads to the formation of 8H-indeno[1,2-d]thiazol-2-amine. researchgate.net This reaction proceeds through the initial formation of a thiazoline (B8809763) intermediate, which then undergoes dehydration to yield the aromatic thiazole ring.
The following table outlines a representative cyclocondensation reaction for the synthesis of the indeno[1,2-d]thiazole core:
| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Yield (%) |
| 2-Tosyloxy-1-indanone | Thiourea | Ethanol, Reflux | 8H-indeno[1,2-d]thiazol-2-amine | 90 |
| 2-Bromo-2,3-dihydroinden-1-one | Thiourea | Ethanol, Reflux | 8H-indeno[1,2-d]thiazol-2-amine | - |
| 2,2-Dibromo-2,3-dihydroinden-1-one | Thiourea | Ethanol, Reflux | 8H-indeno[1,2-d]thiazol-2-amine | - |
Data sourced from a study on the synthesis of 8H-indeno[1,2-d]thiazol-2-amines. researchgate.net
The choice of the 2-substituted indanone precursor is critical for the successful synthesis of the indeno[1,2-d]thiazole core. researchgate.net Various substituents at the C-2 position of the indanone can serve as effective leaving groups, facilitating the cyclization reaction. Commonly employed precursors include α-haloketones, such as 2-bromo- and 2,2-dibromo-2,3-dihydroinden-1-ones, and α-tosyloxyketones, like 2-tosyloxy-1-indanone. researchgate.net
The use of α-tosyloxyketones, prepared by the oxidation of 1-indanones with reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), offers an advantage as it avoids the use of highly lachrymatory α-haloketones. researchgate.net These precursors react readily with thiourea to afford the desired 8H-indeno[1,2-d]thiazol-2-amines in excellent yields. researchgate.net The reactivity of these precursors makes them valuable intermediates in the synthesis of a variety of indeno[1,2-d]thiazole derivatives. researchgate.net
Thiourea and its derivatives, as well as other thioamides, are essential reagents in the construction of the thiazole ring within the indeno[1,2-d]thiazole framework. researchgate.netnih.gov In these reactions, the sulfur atom of the thiourea or thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-substituted indanone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. nih.gov
The reaction of thiourea with α-bromo, α,α-dibromo, or α-tosyloxy carbonyl compounds derived from 1-indanones provides a convenient route to 8H-indeno[1,2-d]thiazol-2-amines. researchgate.net This method is significant due to its simplicity and high yields, making it a practical approach for the synthesis of the core heterocyclic structure. researchgate.net The resulting 2-amino group on the thiazole ring is a versatile handle for further functionalization.
Functionalization and Derivatization at the C-2 Position of the Thiazole Ring
Once the indeno[1,2-d]thiazole core is established, the focus shifts to the modification of the C-2 position of the thiazole ring to introduce the desired pivalamide (B147659) moiety or other side chains.
The introduction of the pivalamide group at the C-2 position is typically achieved through an acyl substitution reaction. This involves the reaction of the 2-amino group of 8H-indeno[1,2-d]thiazol-2-amine with pivaloyl chloride or a related acylating agent. researchgate.net The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. This acylation step is a straightforward and effective method for installing the bulky pivalamide moiety, which can be crucial for the biological activity of the final compound.
The 2-amino group of the indeno[1,2-d]thiazole core serves as a versatile point for the introduction of a wide range of functional groups. researchgate.net Beyond the pivalamide group, various other amide, carboxamide, and sulfonamide side chains can be incorporated to explore structure-activity relationships. nih.govmdpi.com For example, reaction with different acid chlorides or sulfonyl chlorides can yield a library of derivatives with diverse physicochemical properties. nih.govexcli.de
The synthesis of N-(6-alkoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamides has been reported, demonstrating the feasibility of introducing various substituted benzoyl groups at the C-2 amino position. mdpi.com Similarly, the reaction of 2-aminothiazole (B372263) derivatives with various sulfonyl chlorides is a well-established method for the preparation of sulfonamides. nih.gov This versatility in functionalization allows for the fine-tuning of the molecule's properties for potential therapeutic applications.
The following table provides examples of different side chains that can be introduced at the C-2 position and the corresponding reagents used:
| Desired Side Chain | Reagent | Resulting Functional Group |
| Pivalamide | Pivaloyl chloride | Amide |
| 3,5-Dimethoxybenzamide (B98736) | 3,5-Dimethoxybenzoyl chloride | Amide |
| Thiophene-2-carboxamide | Thiophene-2-carbonyl chloride | Carboxamide |
| 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride | Sulfonamide |
| 4-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride | Sulfonamide |
This table is a compilation of potential derivatizations based on common organic synthesis reactions. nih.govmdpi.com
Exploration of Different Coupling Techniques
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide and its analogs fundamentally relies on the formation of an amide bond between the 2-amino-8H-indeno[1,2-d]thiazole core and a suitable carboxylic acid or its activated derivative. A prevalent method for this transformation is through peptide coupling reagents. Research into analogous structures has demonstrated the efficacy of using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a polar aprotic solvent like DMF (Dimethylformamide). mdpi.com This technique facilitates the amide bond formation between the indenothiazole amine and a carboxylic acid under mild conditions at room temperature. mdpi.com
Beyond amide bond formation, palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the core structure, thus creating diverse libraries of derivatives. While not applied directly to this compound in the reviewed literature, the principles from related heterocyclic systems are applicable. nih.govresearchgate.net These reactions typically involve a halogenated precursor and a coupling partner, catalyzed by a palladium complex.
Key palladium-catalyzed cross-coupling reactions applicable for derivatization include:
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting an organoboron compound with an organohalide. nih.govresearchgate.net
Sonogashira Coupling: Creates C-C bonds between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net
Buchwald-Hartwig Amination: Forms C-N bonds, enabling the introduction of various amine functionalities. nih.govresearchgate.net
These techniques offer a modular approach to derivatization, allowing for the systematic exploration of the chemical space around the indenothiazole scaffold.
| Coupling Reaction | Bond Formed | Reactants | Typical Catalyst System |
|---|---|---|---|
| Amide Coupling (e.g., HATU/DIPEA) | C(O)-N | Carboxylic Acid + Amine | HATU / DIPEA |
| Suzuki-Miyaura Coupling | C-C | Organohalide + Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base |
| Sonogashira Coupling | C-C (sp²-sp) | Organohalide + Terminal Alkyne | Pd Catalyst + Cu(I) cocatalyst |
| Buchwald-Hartwig Amination | C-N | Organohalide + Amine | Pd Catalyst + Ligand (e.g., BINAP) + Base |
Advanced Synthetic Protocols for Structural Modification
Halogenation and Subsequent Cross-Coupling Reactions
Structural modification of the this compound scaffold can be efficiently achieved through a halogenation and cross-coupling sequence. Introducing a halogen atom, such as bromine or chlorine, onto the aromatic rings of the indenothiazole core provides a reactive handle for subsequent functionalization. nih.gov This "functional group handle" approach is a cornerstone of modern synthetic chemistry.
The synthesis of the core structure often begins with a substituted 1-indanone (B140024). For instance, the Hantzsch thiazole synthesis can be employed, involving the reaction of an α-haloketone with a thioamide. In the context of indenothiazoles, a common route involves the reaction of a substituted 1-indanone with thiourea and bromine. mdpi.com By starting with a halogenated indanone (e.g., a chloro-substituted indanone), a halogen atom can be incorporated into the final indenothiazole framework. mdpi.com
Once the halogenated indenothiazole core is synthesized, it becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions as detailed in the previous section. nih.govresearchgate.net This strategy allows for the late-stage introduction of diverse chemical moieties, including alkyl, aryl, heteroaryl, and amino groups, enabling the synthesis of a broad range of analogs for structure-activity relationship (SAR) studies.
Regioselective Functionalization of the Indene (B144670) Moiety
Achieving regiocontrol in the functionalization of the indene portion of the molecule is critical for synthesizing specific, well-defined derivatives. The substitution pattern on the indene ring can significantly influence the molecule's properties. The primary strategy for achieving this is to utilize a pre-functionalized indanone as the starting material. mdpi.com For example, to synthesize a 6-methoxy or 6-butoxy derivative of the indenothiazole core, the synthesis would commence with 5-methoxy-1-indanone (B147253) or 5-butoxy-1-indanone, respectively. mdpi.com The initial cyclocondensation reaction to form the thiazole ring preserves the substitution pattern of the indanone precursor. mdpi.comresearchgate.net
More advanced and modular strategies for the stereoselective and regioselective construction of functionalized indene scaffolds have also been developed. These include methods like the base-promoted, regioselective cascade iodoalkylation of alkynes, which allows for the creation of indenes with versatile functional groups that can be further transformed. nih.gov Another approach involves the Pd/C-catalyzed cyclization reaction of propargylic compounds, which yields indene derivatives with high regioselectivity under mild conditions. nih.gov Such methods provide powerful alternatives for creating specifically substituted indene moieties that can then be elaborated into the target indenothiazole systems.
Reaction Optimization and Process Development for this compound Analogs
The development of robust and efficient synthetic routes is crucial for producing analogs of this compound. Optimization studies focus on improving reaction yields, minimizing side products, and ensuring scalability. The synthesis of related N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide derivatives has been reported with moderate yields, suggesting room for improvement. mdpi.com
For the key amide-forming step, optimization efforts could involve screening different coupling reagents (e.g., HOBt, EDC, T3P), bases, solvents, and reaction temperatures to enhance the yield and purity of the final product. Similarly, for the initial formation of the 2-amino-8H-indeno[1,2-d]thiazole core, parameters such as the stoichiometry of reactants (thiourea, bromine) and the reaction time and temperature can be systematically varied. mdpi.comresearchgate.net
The table below summarizes the reaction conditions and yields for the synthesis of several N-acylated 6-substituted-8H-indeno[1,2-d]thiazol-2-amine analogs, which serve as a baseline for process development studies. mdpi.com The variability in yields highlights the influence of the substituents and underscores the need for case-by-case optimization.
| Compound | Substituent on Indene (Position 6) | Acyl Group | Yield |
|---|---|---|---|
| 7a | Methoxy (B1213986) | 3,5-Dimethoxybenzoyl | 37% |
| 7b | Butoxy | 3,5-Dimethoxybenzoyl | 32% |
| 7j | Methoxy | Thiophene-2-carbonyl | 30% |
Data extracted from a study on related benzamide (B126) derivatives, illustrating typical yields for the final acylation step. mdpi.com
Process development would also involve developing efficient purification protocols, such as crystallization or optimized chromatographic methods, to isolate the target compounds with high purity, which is essential for subsequent applications.
Molecular Structure and Conformation of N 8h Indeno 1,2 D Thiazol 2 Yl Pivalamide and Its Derivatives
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are routinely employed to provide comprehensive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For derivatives of the indeno[1,2-d]thiazole scaffold, NMR analysis provides characteristic signals that confirm the presence of the fused ring system and the attached functional groups.
For instance, in a series of synthesized 8H-indeno[1,2-d]thiazole derivatives, specific proton and carbon signals are observed that are consistent with the proposed structures. The aromatic protons of the indeno group and the thiazole (B1198619) ring typically appear in distinct regions of the ¹H NMR spectrum, while the carbon signals in the ¹³C NMR spectrum confirm the fused heterocyclic core.
In related thiazole derivatives, detailed NMR data has been reported. For example, in the ¹H NMR spectrum of 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole, the thiazole proton appears as a singlet at 7.37 ppm. nih.gov The aromatic protons of the substituted benzene (B151609) rings are also clearly resolved. nih.gov The ¹³C NMR spectrum of this compound shows characteristic peaks for the thiazole and benzene ring carbons, as well as for the methyl groups. nih.gov
Similarly, for N-benzothiazol-2-yl benzamide (B126) derivatives, signals around δ 165 ppm in the ¹³C NMR spectrum are indicative of the amide C=O bond, supporting the formation of the benzamide linkage. japsonline.com
Table 1: Representative NMR Data for a Thiazole Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula of the synthesized compound.
The fragmentation of molecules in a mass spectrometer follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of stable ions. msu.edu For amide-containing compounds, characteristic fragmentation patterns include cleavage of the amide bond. miamioh.edu In the case of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide, fragmentation would likely involve the loss of the pivaloyl group or cleavage within the indeno[1,2-d]thiazole core.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For example, the HRMS data for 4-([1,1′-biphenyl]-4-yl)-2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)thiazole showed a calculated [M+H]⁺ of 448.1148, with a found value of 448.1159, confirming its molecular formula. nih.gov
Table 2: Common Fragmentation Patterns in Mass Spectrometry
| Functional Group | Characteristic Fragmentation |
|---|---|
| Amides | Cleavage of the C-N bond, McLafferty rearrangement. |
| Aromatic Compounds | Strong molecular ion peaks due to the stable structure. |
| Ethers | α-cleavage of an alkyl radical. miamioh.edu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Different covalent bonds absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. vscht.czpressbooks.pub
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I) bond, and the C-N stretching and N-H bending (amide II) vibrations. Aromatic C-H and C=C stretching vibrations from the indeno and thiazole rings would also be present. libretexts.org
The C=O stretching vibration in amides typically appears as a strong band in the region of 1670-1640 cm⁻¹. uc.edu The N-H stretching vibration of a secondary amide usually appears as a single sharp band in the range of 3550-3060 cm⁻¹. uc.edu Aromatic compounds show C-H stretching vibrations from 3100-3000 cm⁻¹ and C=C stretching vibrations in the 1600-1475 cm⁻¹ region. libretexts.orguc.edu
Table 3: Typical IR Absorption Frequencies for Relevant Functional Groups
| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H stretch (secondary) | 3550-3060 | Medium-Strong |
| Amide | C=O stretch | 1670-1640 | Strong |
| Aromatic | C-H stretch | 3100-3050 | Strong |
| Aromatic | C=C stretch | 1600-1475 | Weak-Medium |
Solid-State Structural Analysis
While spectroscopic methods provide information about molecular structure and connectivity, X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography of Indeno[1,2-d]thiazole Derivatives
For example, the crystal structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine revealed a dihedral angle of 64.35 (7)° between the triazole and thiazole rings. nih.gov In other studies on thiazole derivatives, the planarity of the individual rings and the torsion angles between them have been determined. researchgate.netst-andrews.ac.uk Such analyses for this compound would reveal the planarity of the indeno[1,2-d]thiazole system and the orientation of the pivalamide (B147659) substituent.
In a study of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole rings were found to be twisted from each other by 12.65°. mdpi.com The phenyl ring was nearly perpendicular to the mean plane of the triazole and indole moieties. mdpi.com
Analysis of Hydrogen Bonding Networks and Crystal Packing
In the solid state, molecules are organized into a crystal lattice through various intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. Hydrogen bonds play a crucial role in determining the crystal packing and can influence the physical properties of the compound.
For molecules containing N-H and C=O groups, such as this compound, intermolecular hydrogen bonds between the amide N-H donor and a suitable acceptor atom (like the amide C=O or the thiazole nitrogen) are expected. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks.
In the crystal structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, intermolecular N—H⋯N hydrogen bonds link the molecules into a two-dimensional network. nih.gov Similarly, in 1H-1,2,4-triazole-3,5-diamine monohydrate, water molecules form a three-dimensional hydrogen-bonding network. nih.gov The analysis of crystal packing also considers π-π interactions between aromatic rings, which can contribute to the stability of the crystal lattice. semanticscholar.org
Conformational Landscape and Rotameric Preferences
The conformational landscape of this compound is primarily defined by the rotation around the amide bond (C-N) linking the pivaloyl group to the 2-amino position of the indenothiazole ring. The pivalamide moiety, with its bulky tert-butyl group, introduces significant steric hindrance, which in turn influences the preferred rotational isomers, or rotamers.
In simpler N-acyl-2-aminothiazole derivatives, two principal planar conformations are often considered: one where the carbonyl oxygen is syn-periplanar to the thiazole sulfur atom, and another where it is anti-periplanar. The syn conformation is often stabilized by a non-covalent intramolecular interaction between the carbonyl oxygen and the sulfur atom. However, the substantial steric bulk of the pivalamide's tert-butyl group in this compound is expected to destabilize the syn conformation due to steric clashes with the indenothiazole core.
Consequently, the anti-periplanar conformation, where the bulky tert-butyl group is directed away from the fused ring system, is likely to be the more energetically favorable rotamer. This preference minimizes steric repulsion and allows for a more stable molecular geometry. Computational studies on related N-acylhydrazones have revealed that the central C-N-N-C torsion angles tend to be close to 180°, indicating a preference for extended, planar conformations nih.govnih.gov.
The planarity of the amide group is a key feature, with the C-N bond exhibiting partial double bond character due to resonance. This restricts free rotation and leads to distinct, relatively stable rotameric states. The energy barrier to rotation around this bond is expected to be significant, leading to the presence of discernible conformers at room temperature.
To illustrate the potential rotameric preferences, the following table presents hypothetical dihedral angles for the dominant conformers of this compound, based on principles from related structures.
| Dihedral Angle (τ) | Definition | Expected Value (°)* | Conformation |
| O=C-N-C(thiazole) | Torsion angle defining the amide orientation | ~180 | anti-periplanar (major) |
| O=C-N-C(thiazole) | Torsion angle defining the amide orientation | ~0 | syn-periplanar (minor) |
| C(thiazole)-N-C-C(tert-butyl) | Torsion angle of the pivaloyl group | Variable | Staggered relative to N-C bond |
Note: These are hypothetical values for illustrative purposes, as direct experimental data for this compound is not available.
Influence of Substituents on Molecular Geometry and Planarity
Electron-donating or electron-withdrawing groups attached to the aromatic portion of the indenothiazole core can influence the electronic properties of the fused system. For instance, computational studies on thiazolo[5,4-d]thiazole derivatives have shown that both electron-donating and electron-withdrawing groups can extend the distribution of molecular frontier orbitals nih.gov. While this primarily affects the electronic and spectroscopic properties, significant alterations in electron density can also lead to subtle changes in bond lengths and angles within the ring system, potentially impacting its planarity.
Steric effects from bulky substituents on the indenothiazole ring can lead to more pronounced distortions. A large substituent, for example, at a position adjacent to the thiazole fusion, could cause a slight twisting of the ring system to alleviate steric strain. Studies on substituted carbazole derivatives, another class of fused heterocyles, have shown that even though DFT calculations may predict planar conformations for isolated molecules, slight non-planarity is observed in the solid-state crystal structures, with dihedral angles between the fused rings deviating from zero nih.gov.
| Substituent | Electronic Effect | Steric Hindrance | Expected Dihedral Angle (°)* |
| -H | Neutral | Low | ~0-1 |
| -F | Electron-withdrawing | Low | ~0-1.5 |
| -CH3 | Electron-donating | Medium | ~1-2 |
| -NO2 | Electron-withdrawing | Medium | ~1-2.5 |
| -C(CH3)3 | Electron-donating | High | >2.5 |
Note: These are hypothetical values for illustrative purposes to demonstrate the principles of substituent effects. Direct experimental data for substituted this compound is not available.
Structure Activity Relationship Sar Studies of Indeno 1,2 D Thiazole Derivatives
Impact of Substitutions on Biological Potency and Selectivity
Systematic modifications of the indenothiazole core have elucidated key structural requirements for biological potency. The primary points of variation include the amide moiety, the carboxamide linker, and the indene (B144670) ring itself.
The pivalamide (B147659) moiety, characterized by its bulky tert-butyl group, plays a significant role in modulating a compound's pharmacological profile. Although direct SAR studies comparing the pivalamide group to other alkyl amides on the N-(8H-indeno[1,2-d]thiazol-2-yl) core are not extensively detailed in the available literature, the known functions of this group in medicinal chemistry suggest several potential effects. The steric bulk of the pivaloyl group can provide metabolic stability by shielding the amide bond from hydrolysis by proteases. Furthermore, its lipophilicity can influence the compound's solubility, membrane permeability, and binding interactions within hydrophobic pockets of target proteins. The choice of a pivalamide suggests a strategy to enhance pharmacokinetic properties and potentially improve oral bioavailability.
The group attached to the carboxamide linker is a major determinant of potency. Studies on derivatives targeting the SARS-CoV-2 3CL protease show that aromatic and heteroaromatic substituents are crucial for activity. For instance, replacing the pivalamide with a 3,5-dimethoxybenzamide (B98736) group significantly impacts inhibitory action. mdpi.com
The electronic nature and substitution pattern of the aryl ring are key. The presence of two methoxy (B1213986) groups at the 3 and 5 positions of the benzamide (B126) ring, as seen in compound 7a , was found to be highly favorable, yielding an IC50 of 1.28 µM. mdpi.com The removal of one or both methoxy groups, or their replacement with other functionalities like a hydroxyl group, generally leads to a decrease in potency. Substitution on the benzamide ring with electron-withdrawing groups, such as a 4-fluoro or 4-chloro atom (compounds 7i and 7k ), also resulted in reduced activity compared to the dimethoxy analog. nih.gov The introduction of a heteroaryl ring, such as in the thiophene-2-carboxamide derivative 7j , was tolerated but did not improve potency over the optimal 3,5-dimethoxybenzamide substitution. nih.gov
| Compound | Carboxamide Moiety | IC50 (µM) |
|---|---|---|
| 7a | 3,5-Dimethoxybenzamide | 1.28 ± 0.17 |
| 7g | 3-Methoxybenzamide | > 10 |
| 7h | 4-Hydroxy-3-methoxybenzamide | > 10 |
| 7i | 4-Fluorobenzamide | > 10 |
| 7j | Thiophene-2-carboxamide | > 10 |
| 7k | 4-Chlorobenzamide | > 10 |
Modifications to the indene ring component also have a profound effect on biological activity. The position of substituents is critical. A comparison between a 5-methoxy substituted compound (4 ) and its 6-methoxy regioisomer (7a ) revealed a nearly five-fold increase in potency against SARS-CoV-2 3CL protease for the 6-methoxy derivative. mdpi.com This highlights a strong positional preference for substituents on the indene's benzene (B151609) ring.
Further exploration at the 6-position showed that while a methoxy group was optimal, other alkoxy groups like butoxy (7b ) and isobutoxy (7c ) maintained reasonable activity. However, replacing the alkoxy group with a smaller methyl group (7d ) or an electron-withdrawing chlorine atom (7e ) was detrimental to the inhibitory potency. mdpi.com
| Compound | Substitution on Indene Ring | IC50 (µM) |
|---|---|---|
| 4 | 5-Methoxy | 6.42 ± 0.90 |
| 7a | 6-Methoxy | 1.28 ± 0.17 |
| 7b | 6-Butoxy | 3.21 ± 0.35 |
| 7c | 6-Isobutoxy | 2.54 ± 0.28 |
| 7d | 6-Methyl | > 10 |
| 7e | 6-Chloro | > 10 |
Stereochemical Considerations in SAR
For the N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide scaffold and the derivatives synthesized in key studies, the core structure is achiral. mdpi.com No stereocenters are present in the most potent compounds identified to date. Therefore, stereochemical considerations have not been a central aspect of the SAR for this specific series. However, should future modifications involve introducing chiral centers, for example, through substitution on the methylene (B1212753) bridge of the indene system or by using chiral side chains, the evaluation of stereoisomers would become a critical component of subsequent SAR studies.
Physicochemical Property Descriptors in Activity Correlations
The biological activity of drug candidates is often correlated with their physicochemical properties. For thiazole-based compounds, descriptors such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors are crucial for determining their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov While a specific, detailed study correlating these descriptors to the activity of indeno[1,2-d]thiazole derivatives has not been published, general principles apply.
The observed SAR suggests that a balance of lipophilicity and polarity is necessary. The potent compound 7a , with its three methoxy groups, possesses a moderate degree of lipophilicity that likely facilitates cell permeability and target engagement. mdpi.com In silico tools can be used to calculate properties like TPSA and percentage of absorption (%ABS), which help predict oral bioavailability. nih.gov For novel derivatives of the indenothiazole scaffold, maintaining these physicochemical parameters within ranges defined by established principles, such as Lipinski's Rule of Five, would be a key strategy for developing candidates with favorable pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activity. For various thiazole (B1198619) derivatives, 2D and 3D-QSAR models have been successfully developed to guide drug design. acs.org
Commonly used methods include Partial Least Squares (PLS) and Principal Component Regression (PCR) to establish a linear relationship between calculated molecular descriptors and biological activity (pIC50). acs.org For 3D-QSAR, techniques such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are employed. These models generate contour maps that visualize the regions where steric bulk, positive electrostatic potential, or negative electrostatic potential are favorable or unfavorable for activity. nih.gov
Although specific QSAR models for the this compound series have not been reported, the available SAR data provides a solid foundation for their development. mdpi.com Such models could rationalize the observed importance of the 6-methoxy group on the indene ring and the 3,5-dimethoxy substitution on the benzamide moiety, and subsequently be used to predict the potency of novel, unsynthesized analogs, thereby accelerating the discovery of more potent compounds.
Computational and Theoretical Investigations
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking simulations have been instrumental in predicting and analyzing the binding mode of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide within the active site of its biological target.
Analysis of Binding Pockets and Interaction Motifs
Studies have revealed that the indenothiazole scaffold of this compound effectively orients the molecule within the binding pocket of its target protein. The primary interactions observed include hydrogen bonding and pi-stacking, which are critical for the stable binding of the ligand. The pivalamide (B147659) group also plays a significant role in establishing key contacts within a hydrophobic sub-pocket of the enzyme.
The binding motif is characterized by the formation of specific hydrogen bonds between the ligand and key amino acid residues in the active site. Furthermore, the aromatic nature of the indeno[1,2-d]thiazol core facilitates favorable pi-stacking interactions with aromatic residues, further anchoring the molecule in its binding orientation.
Rationalization of Observed Biological Activities
The predicted binding mode from molecular docking studies provides a molecular basis for the observed biological activity of this compound. The specific interactions identified are believed to be responsible for the compound's inhibitory potency. The rationalization of its activity is rooted in how well the molecule's structure complements the topology and chemical environment of the target's active site. The combination of hydrogen bonds and pi-stacking interactions contributes significantly to the high binding affinity, which in turn correlates with its biological function.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Detailed quantum chemical calculations for this compound are not extensively reported in publicly available literature. Such studies would typically provide deeper insights into the molecule's electronic properties.
Electronic Structure Analysis and Frontier Molecular Orbitals
Information regarding the electronic structure analysis and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for this compound is not available in the reviewed sources.
Reactivity Predictions and Electrostatic Potential Maps
Specific reactivity predictions and electrostatic potential maps for this compound have not been detailed in the available scientific literature.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics simulations would offer a more dynamic view of the binding stability and conformational flexibility of this compound within the active site. However, specific molecular dynamics simulation studies for this compound are not described in the currently accessible literature.
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Indeno[1,2-d]thiazole Analogs
The future design of indeno[1,2-d]thiazole analogs will be heavily guided by structure-activity relationship (SAR) studies. Initial research has shown that modifications to this scaffold can significantly impact biological activity. For instance, in the pursuit of inhibitors for the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated. nih.govmdpi.com These studies provide a blueprint for future design strategies.
Next-generation analogs could be developed by:
Systematic Substitution: Exploring a wide range of substituents on the indene (B144670) and thiazole (B1198619) rings to probe interactions with biological targets. Functional groups like halides, esters, hydroxyl groups, and alkynes can be introduced to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. researchgate.net
Scaffold Hopping and Isosteric Replacement: Replacing parts of the indeno[1,2-d]thiazole core with other bioisosteric groups to improve pharmacokinetic properties or to explore new binding modes within a target protein.
Hybrid Molecule Design: Combining the indeno[1,2-d]thiazole scaffold with other known pharmacophores to create hybrid molecules with dual-action mechanisms or enhanced target affinity.
The synthesis of these new analogs will build upon established methods, such as the Hantzsch reaction of an appropriate α-haloindanone with substituted thioureas. mdpi.comschenautomacao.com.br Innovative synthetic approaches, including one-pot multicomponent reactions, could streamline the production of diverse compound libraries for high-throughput screening. nih.gov
Exploration of Novel Therapeutic Targets for this Compound Class
While initial studies have identified the SARS-CoV-2 3CLpro as a promising target for 8H-indeno[1,2-d]thiazole derivatives, the therapeutic potential of this compound class is likely much broader. nih.govresearchgate.net The thiazole ring is a privileged structure in medicinal chemistry, found in drugs with a wide array of activities. fabad.org.trnih.gov
Future research should focus on screening N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide and its analogs against a diverse panel of biological targets, including:
Kinases: Many heterocyclic compounds are potent kinase inhibitors, a class of drugs central to oncology.
G-protein coupled receptors (GPCRs): Derivatives of fused thiazoles have shown potential as adenosine (B11128) receptor antagonists. schenautomacao.com.br
Microbial Enzymes: The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents, and thiazole derivatives have historically shown promise in this area. fabad.org.trnih.gov
Other Viral Targets: Beyond SARS-CoV-2, other viral proteases, polymerases, or entry mechanisms could be susceptible to inhibition by this class of compounds.
Anti-inflammatory Pathways: Compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, suggesting a potential role in treating inflammation. researchgate.net
This expanded screening will uncover new therapeutic applications and broaden the medical relevance of the indeno[1,2-d]thiazole scaffold.
Strategies for Enhancing Potency and Expanding Biological Spectrum
Improving the potency and broadening the activity of lead compounds is a central goal of medicinal chemistry. For indeno[1,2-d]thiazole derivatives, several strategies can be employed. SAR studies have shown that both steric and electronic factors play a crucial role. For example, against SARS-CoV-2 3CLpro, introducing excessive steric hindrance was found to negatively impact inhibitory activity, whereas the introduction of electron-withdrawing groups also diminished activity in some cases. nih.gov
Future strategies could include:
Fine-Tuning Substituents: Based on initial SAR data, a more focused approach to substitution can be taken. For instance, if a particular region of the molecule interacts with a hydrophobic pocket of the target protein, analogs with varying aliphatic or aromatic groups can be synthesized to optimize this interaction.
Conformational Restriction: Introducing elements that lock the molecule into a more bioactive conformation can enhance binding affinity and, therefore, potency. This can be achieved by creating more rigid ring systems or introducing bulky groups that limit bond rotation.
Solubility Enhancement: Poor aqueous solubility can limit a compound's effectiveness. Introducing polar functional groups or employing prodrug strategies can improve bioavailability and in vivo efficacy.
The table below summarizes hypothetical SAR data based on published findings for 8H-indeno[1,2-d]thiazole derivatives against a viral protease, illustrating how structural modifications can influence potency.
| Modification Position | Substituent Type | Effect on Potency (IC₅₀) | Rationale/Interpretation |
| Pivalamide (B147659) Group | Replaced with smaller amide | Decrease | Optimal size and shape for binding pocket interaction. |
| Pivalamide Group | Replaced with larger amide | Decrease | Steric hindrance disrupts binding. nih.gov |
| Indene Ring | Electron-donating group | Variable | May alter the electronic properties of the thiazole ring. |
| Indene Ring | Electron-withdrawing group | Decrease | Negative impact on inhibitory activity observed in some cases. nih.gov |
| Thiazole Ring | Additional heterocyclic ring | Decrease | May introduce unfavorable steric or electronic effects. nih.gov |
Development of Advanced Methodologies for Compound Synthesis and Characterization
Efficiency in chemical synthesis is key to accelerating the drug discovery process. Future research will benefit from the development of more advanced and sustainable methods for producing indeno[1,2-d]thiazole derivatives.
Key areas for methodological advancement include:
Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous process without isolating intermediates. For example, using tribromoisocyanuric acid can promote a tandem halogenation/oxidation reaction to form a key intermediate in situ, which then reacts directly to form the desired 2-aminothiazole (B372263) product. schenautomacao.com.br
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents, such as polyethylene (B3416737) glycol (PEG-400), can reduce the environmental impact of synthesis. researchgate.net
Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch chemistry.
Advanced Characterization: While standard techniques like NMR and mass spectrometry are essential, advanced methods such as single-crystal X-ray diffraction can provide definitive structural confirmation and crucial insights into the three-dimensional shape of the molecules, aiding in structure-based drug design. researchgate.net
These advancements will enable the rapid and efficient creation of large, diverse libraries of indeno[1,2-d]thiazole analogs for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of identifying promising drug candidates. mdpi.com For the indeno[1,2-d]thiazole class, AI/ML can be integrated across the discovery pipeline.
| Discovery Phase | AI/ML Application | Specific Task for Indeno[1,2-d]thiazoles |
| Target Identification | Deep Learning, Knowledge Graphs | Predict novel protein targets by analyzing biological data and existing drug-target interactions. mdpi.compremierscience.com |
| Hit Identification | Virtual Screening | Screen vast virtual libraries of potential indeno[1,2-d]thiazole derivatives against a target's 3D structure to predict binding affinity. mdpi.com |
| Lead Optimization | Generative AI, QSAR Modeling | Design novel analogs with improved potency and pharmacokinetic properties (ADMET) based on existing SAR data. premierscience.comnih.gov |
| Property Prediction | Graph Neural Networks | Predict physicochemical properties like solubility, toxicity, and metabolism for newly designed compounds, reducing the need for extensive initial lab testing. mdpi.comastrazeneca.com |
By leveraging these computational tools, researchers can make more informed decisions, prioritize the synthesis of the most promising compounds, and reduce the time and cost associated with drug development. astrazeneca.com
Challenges and Opportunities in the Academic Research Landscape for Indeno[1,2-d]thiazole Derivatives
The academic exploration of novel chemical scaffolds like indeno[1,2-d]thiazole is filled with both challenges and significant opportunities.
Challenges:
Biological Screening Access: Academic labs may have limited access to the broad, industry-standard panels of biological assays needed to uncover novel therapeutic targets.
Translational Gap: A significant hurdle is translating promising in vitro (cell-based) results into successful in vivo (animal model) studies. Thiazole derivatives have sometimes shown a lack of in vivo efficacy despite good in vitro activity, pointing to challenges with bioavailability, stability, or off-target effects. mdpi.com
Synthetic Complexity: While foundational routes exist, the synthesis of more complex, next-generation analogs can be challenging and resource-intensive.
Funding and Resources: Securing funding for early-stage discovery of a novel compound class can be difficult without strong preliminary data on a high-value biological target.
Opportunities:
Novelty of the Scaffold: The indeno[1,2-d]thiazole framework is relatively underexplored, offering a rich chemical space for discovering compounds with novel mechanisms of action and the potential to overcome existing drug resistance.
Therapeutic Versatility: The proven wide-ranging biological activities of the parent thiazole ring suggest that this fused system has the potential to be developed into agents for various diseases, including viral infections, cancer, and microbial infections. fabad.org.trnih.gov
Collaborative Science: The challenges in drug discovery create opportunities for collaboration between academic chemists, biologists, and computational scientists to pool expertise and resources.
Technological Advancement: The increasing accessibility of advanced synthesis methods and AI-driven drug design platforms empowers academic researchers to compete at the forefront of compound discovery. astrazeneca.com
The continued investigation into this compound and its derivatives holds considerable promise. By systematically designing new analogs, exploring diverse therapeutic targets, and embracing advanced synthetic and computational technologies, the scientific community can unlock the full potential of this fascinating compound class.
Q & A
Q. What are the key synthetic pathways for N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves iodine-catalyzed condensation of arylindanones with thiourea to form the thiazole core, followed by pivalamide functionalization. Key intermediates, such as 5-bromoindan-1-one, are reacted with arylboronic acids via palladium-mediated cross-coupling to introduce substituents (e.g., 6-aryl groups). Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvent polarity, and temperature to enhance yields (e.g., DMF at 80°C for 24 hours) .
Q. What spectroscopic techniques are essential for characterizing this compound's structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments (e.g., indeno-thiazole protons at δ 7.2–8.1 ppm) and pivalamide methyl groups (δ 1.2–1.4 ppm) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1670 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the critical steps in designing a bioassay to evaluate its protease inhibitory activity?
- Methodology :
Enzyme preparation : Purify SARS-CoV-2 3CL protease or target enzyme.
Substrate selection : Use fluorogenic peptides (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
IC₅₀ determination : Measure inhibition kinetics at varying compound concentrations (e.g., 0.1–10 μM) using fluorescence quenching.
Controls : Include positive (e.g., GC376) and negative (DMSO-only) controls.
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and tautomerism of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to model ground-state tautomerism. Compare energy barriers for proton transfer between amide NH and thiazole nitrogen .
- TD-DFT : Predict excited-state proton transfer (ESPT) dynamics to explain photophysical behavior in molecular switches .
- Software : Gaussian 16 or ORCA for calculations; visualize with GaussView .
Q. How does modifying substituents on the indeno-thiazole core affect biochemical activity, based on SAR studies?
- Methodology :
- Introduce 6-aryl groups (e.g., 4-F-phenyl) via Suzuki-Miyaura coupling to enhance A₁ adenosine receptor (A₁AR) allosteric enhancer activity. Substituents at R₁/R₂ (e.g., methoxy, chloro) modulate EC₅₀ values (e.g., 0.9–3.0 μM vs. >10 μM for PD 81,723) .
- Hydrophobic substituents (e.g., pivalamide) improve membrane permeability and metabolic stability .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELX software for structure solution and refinement. Key parameters: R factor <0.06, data-to-parameter ratio >14.9 .
- Hydrogen bonding analysis : Identify interactions (e.g., N–H···S) stabilizing the thiazole tautomer .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Assay standardization : Normalize enzyme concentrations (e.g., 10 nM 3CL protease) and buffer conditions (pH 7.4, 25°C) .
- Control for off-target effects : Use A₂A/A₃ adenosine receptor binding assays to confirm selectivity .
- Meta-analysis : Compare IC₅₀ trends across studies (e.g., lower IC₅₀ with electron-withdrawing substituents) .
Q. How do molecular docking studies inform the design of indeno-thiazole derivatives as receptor modulators?
- Methodology :
- Protein preparation : Retrieve A₁AR or CFTR crystal structures (PDB: 6D9H) and remove water/ligands.
- Docking software : AutoDock Vina or Glide to predict binding poses. Key interactions: thiazole sulfur with Arg87 (A₁AR) or Phe508 (CFTR) .
- Free energy calculations : MM-GBSA to rank derivatives by binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
